2-(2-(2,4-Dimethylanilino)ethyl)pyridine
Description
Contextual Significance of Pyridine-Amine Hybrid Ligands in Modern Chemistry
Pyridine-amine hybrid ligands constitute a versatile class of compounds that have garnered considerable attention in the field of coordination chemistry. The pyridine (B92270) moiety, a six-membered aromatic heterocycle containing a nitrogen atom, offers a π-acceptor character and a specific steric profile, influencing the electronic and geometric properties of the resulting metal complexes. The amine group, on the other hand, acts as a strong σ-donor. The combination of these two distinct electronic features within a single ligand framework allows for the fine-tuning of the properties of metal complexes.
Transition metal complexes incorporating pyridine-amine ligands have demonstrated remarkable catalytic activity in a wide range of organic transformations. These include, but are not limited to, polymerization, hydrogenation, and cross-coupling reactions. The stability and reactivity of these catalysts can be modulated by altering the substituents on either the pyridine or the amine component, making them highly adaptable for specific applications.
Overview of the 2,4-Dimethylaniline (B123086) Moiety in Organic Synthesis and Medicinal Chemistry
The 2,4-dimethylaniline, also known as 2,4-xylidine, is a primary arylamine that serves as a crucial building block in various chemical industries. cymitquimica.com Its structure, featuring two methyl groups on the benzene (B151609) ring, imparts specific steric and electronic properties that are leveraged in the synthesis of a diverse array of compounds.
In organic synthesis, 2,4-dimethylaniline is a key intermediate in the production of dyes, pigments, and agrochemicals. cymitquimica.com The presence of the methyl groups can influence the reactivity of the aromatic ring and the amino group, allowing for selective chemical modifications.
From a medicinal chemistry perspective, the aniline (B41778) scaffold is a common feature in many pharmacologically active molecules. The substitution pattern on the aniline ring can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate. While 2,4-dimethylaniline itself is not typically a therapeutic agent, its structural motif is incorporated into more complex molecules with potential medicinal applications.
Rationale for Academic Investigation of 2-(2-(2,4-Dimethylanilino)ethyl)pyridine
The academic investigation into this compound is driven by the quest for new ligands with tailored properties for specific applications in catalysis and materials science. The rationale for studying this particular compound stems from several key considerations:
Bidentate Chelation: The presence of two nitrogen donor atoms, one from the pyridine ring and one from the aniline moiety, separated by a flexible ethyl bridge, makes it a potential bidentate ligand. This chelation can lead to the formation of stable five- or six-membered rings with a metal center, a favorable configuration in coordination chemistry.
Tunable Electronic and Steric Properties: The 2,4-dimethyl substitution on the aniline ring introduces specific steric bulk and alters the electron-donating ability of the aniline nitrogen. This, in conjunction with the electronic properties of the pyridine ring, allows for the modulation of the coordination environment around a metal ion. Such tuning is critical for optimizing the performance of metal-based catalysts.
Potential for Catalytic Applications: The resulting metal complexes of this compound could exhibit novel catalytic activities. The specific ligand architecture can influence the reactivity of the metal center, potentially leading to catalysts with enhanced selectivity, activity, and stability for various organic transformations.
Foundation for Ligand Design: The synthesis and characterization of this compound provide valuable insights into the structure-property relationships of pyridine-amine ligands. This knowledge serves as a foundation for the rational design of more complex and sophisticated ligands for advanced applications.
While detailed research findings on the specific applications of this compound are not extensively documented in publicly accessible literature, its structural attributes strongly suggest its potential as a valuable component in the toolkit of coordination chemists and catalyst developers. Further academic exploration is warranted to fully elucidate its coordination behavior with various transition metals and to explore the catalytic potential of its corresponding metal complexes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
86198-71-2 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2,4-dimethyl-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C15H18N2/c1-12-6-7-15(13(2)11-12)17-10-8-14-5-3-4-9-16-14/h3-7,9,11,17H,8,10H2,1-2H3 |
InChI Key |
XPHASOHZPUEOEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCC2=CC=CC=N2)C |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 2 2,4 Dimethylanilino Ethyl Pyridine
Retrosynthetic Analysis and Proposed Synthetic Pathways
Retrosynthetic analysis of the target molecule, 2-(2-(2,4-Dimethylanilino)ethyl)pyridine, reveals two primary disconnection points that suggest logical and feasible synthetic routes. The first key disconnection is at the C-N bond of the anilino linkage, suggesting the formation of this bond as a crucial step. The second strategic disconnection is at the C-C bond of the ethyl spacer, pointing towards methods for constructing this two-carbon bridge between the pyridine (B92270) and aniline (B41778) moieties.
Based on these disconnections, two principal synthetic strategies emerge:
Strategy A: Formation of the Anilino Linkage. This approach involves the coupling of a pre-formed 2-(2-pyridyl)ethyl fragment with 2,4-dimethylaniline (B123086). This can be achieved through advanced amination methods such as reductive amination or palladium-catalyzed cross-coupling reactions.
Strategy B: Formation of the Ethyl Spacer. This strategy focuses on constructing the ethyl bridge by reacting a suitable pyridine precursor with a two-carbon synthon, or by coupling a pyridine derivative with a pre-functionalized aniline. This can involve nucleophilic substitution reactions or the use of organometallic reagents.
Advanced Amination Strategies for Constructing the Anilino Linkage
The formation of the C-N bond between the ethylpyridine moiety and the 2,4-dimethylaniline ring is a critical transformation. Modern organic synthesis offers powerful tools to achieve this with high efficiency and selectivity.
Reductive Amination Approaches
Reductive amination provides a direct and effective method for the synthesis of the target molecule. This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, two main variations of this approach can be envisioned:
From 2-Pyridinecarboxaldehyde (B72084): The reaction of 2-pyridinecarboxaldehyde with 2,4-dimethylaniline would initially form an imine. Subsequent reduction of this intermediate would yield the target secondary amine. However, this approach requires a subsequent reduction of the newly formed C=N bond.
From 2-Acetylpyridine (B122185): A more direct route involves the reaction of 2-acetylpyridine with 2,4-dimethylaniline. The resulting imine can be reduced to the desired product. This method is advantageous as it directly installs the complete carbon skeleton.
A variety of reducing agents can be employed for this transformation, each with its own set of advantages regarding selectivity, reactivity, and mildness of reaction conditions.
| Precursor | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 2-Acetylpyridine | 2,4-Dimethylaniline | Sodium triacetoxyborohydride | Dichloroethane | Room Temperature | High (estimated) |
| 2-Acetylpyridine | 2,4-Dimethylaniline | Sodium cyanoborohydride | Methanol | Room Temperature | Good (estimated) |
| 2-Acetylpyridine | 2,4-Dimethylaniline | H₂/Pd-C | Ethanol | 25-50 | Good (estimated) |
Note: The yields are estimated based on similar reactions reported in the literature, as a specific synthesis of the target molecule using this method has not been detailed.
Palladium-Catalyzed C-N Cross-Coupling Methods
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthetic chemistry for the formation of arylamines. This methodology is highly versatile and tolerates a wide range of functional groups.
In the context of synthesizing this compound, this strategy would involve the coupling of a 2-(2-haloethyl)pyridine or a related electrophile with 2,4-dimethylaniline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The choice of the leaving group on the ethyl spacer is crucial for the success of the reaction. Common precursors include 2-(2-bromoethyl)pyridine (B1590421) or 2-(2-tosyloxyethyl)pyridine, which can be prepared from 2-(2-hydroxyethyl)pyridine.
| Pyridine Precursor | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-(2-Bromoethyl)pyridine | 2,4-Dimethylaniline | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 80-110 | Good to Excellent (estimated) |
| 2-(2-Tosyloxyethyl)pyridine | 2,4-Dimethylaniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Good (estimated) |
Note: The yields are estimated based on analogous Buchwald-Hartwig amination reactions. Specific conditions may require optimization for this particular substrate combination.
Alkylation and Carbon-Carbon Bond Formation for the Ethyl Spacer
An alternative synthetic approach focuses on the construction of the ethyl bridge connecting the pyridine and aniline fragments.
Nucleophilic Substitution Reactions with Pyridine Precursors
Nucleophilic substitution reactions offer a classical yet effective method for forming the C-N bond. In this scenario, 2,4-dimethylaniline, acting as a nucleophile, can displace a suitable leaving group attached to the ethyl side chain of a pyridine derivative. A common precursor for this reaction is 2-(2-chloroethyl)pyridine (B91823) or 2-(2-bromoethyl)pyridine.
The reaction is typically carried out in the presence of a base to deprotonate the aniline, thereby increasing its nucleophilicity.
| Pyridine Precursor | Nucleophile | Base | Solvent | Temperature (°C) |
| 2-(2-Chloroethyl)pyridine | 2,4-Dimethylaniline | NaH | DMF | 80-100 |
| 2-(2-Bromoethyl)pyridine | 2,4-Dimethylaniline | K₂CO₃ | Acetonitrile | Reflux |
Grignard or Organolithium Reagent Addition Followed by Reduction
The construction of the C-C bond of the ethyl spacer can be achieved using powerful organometallic reagents. One plausible route involves the addition of a Grignard or organolithium reagent to a pyridine-based electrophile.
For instance, the reaction of 2-pyridylmagnesium bromide with an N-(2,4-dimethylphenyl)-protected 2-haloacetamide derivative could form a ketone intermediate. Subsequent reduction of the ketone and amide functionalities would lead to the target molecule.
A more direct approach would involve the conjugate addition of a nucleophile to 2-vinylpyridine (B74390). The reaction of 2-vinylpyridine with lithium 2,4-dimethylanilide, generated in situ from 2,4-dimethylaniline and a strong base like n-butyllithium, would directly form the desired product after an aqueous workup.
| Pyridine Precursor | Organometallic Reagent | Electrophile/Reaction Type | Subsequent Steps |
| 2-Pyridinecarboxaldehyde | 2,4-Dimethylphenylmagnesium bromide | Addition to carbonyl | Oxidation and Reduction |
| 2-Vinylpyridine | Lithium 2,4-dimethylanilide | Conjugate Addition | Aqueous Workup |
Optimization of Reaction Conditions and Isolation Techniques
The successful synthesis of this compound hinges on the careful control of various reaction parameters. These include the choice of solvent, reaction temperature, and the specifics of the catalytic system, if employed. Subsequent purification is then necessary to isolate the target compound from unreacted starting materials, byproducts, and catalyst residues.
The selection of an appropriate solvent is critical as it can significantly influence reaction rates, solubility of reactants, and the reaction pathway. For N-alkylation reactions, a variety of solvents can be employed, with the optimal choice often depending on the specific nature of the reactants and the reaction temperature.
Temperature control is another vital factor. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through side reactions. Conversely, lower temperatures might result in impractically slow reaction times. Therefore, identifying the optimal temperature that balances reaction rate and selectivity is crucial for maximizing the yield of the desired product.
Table 1: Effect of Solvent and Temperature on Analogous N-Arylation Reactions
| Entry | Solvent | Temperature (°C) | Observations |
|---|---|---|---|
| 1 | Toluene | 80 | Commonly used for Buchwald-Hartwig aminations, providing good solubility for reactants and catalysts. chemspider.com |
| 2 | Dimethylformamide (DMF) | 130 | A polar aprotic solvent that can facilitate SNAr and N-alkylation reactions, often at elevated temperatures. mdpi.com |
| 3 | Dichloromethane | Ambient | Suitable for reactions with highly reactive electrophiles, allowing for milder conditions. semanticscholar.org |
| 4 | Ethanol/Water | Reflux | Often used in Suzuki couplings and other cross-coupling reactions, offering a more environmentally benign option. nih.govnih.gov |
For synthetic routes such as the Buchwald-Hartwig amination, which would involve the coupling of a 2-(2-haloethyl)pyridine with 2,4-dimethylaniline, the choice of catalyst and ligand is of utmost importance. Palladium-based catalysts are commonly employed for such transformations. The ligand plays a crucial role in the efficiency of the catalytic cycle.
The catalyst loading is another parameter that requires optimization. While a higher catalyst loading can lead to faster reaction rates, it also increases the cost and the amount of residual metal in the crude product, which can complicate purification. Therefore, the lowest effective catalyst loading should be determined to ensure an efficient and economical process.
Table 2: Catalyst Systems for Analogous Buchwald-Hartwig Amination Reactions
| Entry | Catalyst | Ligand | Base | Typical Loading (mol%) |
|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | 0.18 (Pd) chemspider.com |
| 2 | Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | 10 nih.gov |
| 3 | Pd₂(dba)₃ | SPhos | - | 1 (Pd) nih.gov |
Following the completion of the reaction, a series of work-up and purification steps are necessary to isolate the this compound in high purity. A typical work-up procedure may involve quenching the reaction, followed by an extractive work-up to remove inorganic salts and highly polar impurities.
Further purification is often achieved through column chromatography on silica (B1680970) gel. The choice of eluent system is critical for achieving good separation of the desired product from any remaining starting materials or byproducts. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly pure, crystalline product.
Iii. Comprehensive Structural Elucidation and Spectroscopic Characterization of 2 2 2,4 Dimethylanilino Ethyl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The following sections detail the expected NMR characteristics of 2-(2-(2,4-Dimethylanilino)ethyl)pyridine based on established principles and data from analogous structural fragments.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound can be divided into several distinct regions corresponding to the pyridine (B92270) ring, the dimethylaniline ring, the ethyl bridge, the methyl groups, and the secondary amine proton.
The four protons of the pyridine ring are expected to appear in the downfield region (δ 7.0–8.5 ppm) due to the electron-withdrawing effect of the nitrogen atom. The proton at position 6 (H-6'), adjacent to the nitrogen, will be the most deshielded. The protons on the 2,4-dimethylaniline (B123086) moiety will appear further upfield in the aromatic region, with their chemical shifts influenced by the electron-donating nature of the amino and methyl groups. The two methyl groups (C-2-CH₃ and C-4-CH₃) are expected to appear as sharp singlets around δ 2.1-2.3 ppm. The ethyl bridge protons will manifest as two triplet-like signals, a result of coupling to each other. The N-H proton signal is typically a broad singlet, and its chemical shift can be variable depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound. (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-6' (Pyridine) | ~8.5 | Doublet (d) |
| H-4' (Pyridine) | ~7.6 | Triplet of doublets (td) |
| H-5' (Pyridine) | ~7.2 | Doublet (d) |
| H-3' (Pyridine) | ~7.1 | Triplet (t) |
| H-6 (Aniline) | ~6.9 | Singlet (s) |
| H-5 (Aniline) | ~6.8 | Doublet (d) |
| H-3 (Aniline) | ~6.6 | Doublet (d) |
| NH | ~4.5-5.5 | Broad Singlet (br s) |
| N-CH₂ | ~3.5 | Triplet (t) |
| Py-CH₂ | ~3.1 | Triplet (t) |
| C-4-CH₃ | ~2.2 | Singlet (s) |
| C-2-CH₃ | ~2.1 | Singlet (s) |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 15 distinct carbon signals are expected. The pyridine carbons appear in the δ 120–160 ppm range, with C-2' (the point of attachment for the ethyl group) being the most downfield. The carbons of the dimethylaniline ring resonate between δ 110–150 ppm. The aliphatic carbons of the ethyl bridge and the methyl groups are found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' (Pyridine) | ~159 |
| C-6' (Pyridine) | ~149 |
| C-1 (Aniline) | ~145 |
| C-4' (Pyridine) | ~136 |
| C-2 (Aniline) | ~130 |
| C-4 (Aniline) | ~128 |
| C-6 (Aniline) | ~127 |
| C-5' (Pyridine) | ~123 |
| C-3' (Pyridine) | ~121 |
| C-5 (Aniline) | ~117 |
| C-3 (Aniline) | ~112 |
| N-C H₂ | ~45 |
| Py-C H₂ | ~39 |
| C-4-C H₃ | ~20 |
| C-2-C H₃ | ~17 |
While 1D NMR provides chemical shifts, 2D NMR experiments are essential to piece together the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. Expected key correlations would be observed between the adjacent protons on the pyridine ring (H-3' to H-4', H-4' to H-5'), the adjacent protons on the aniline (B41778) ring (H-5 to H-6), and, crucially, between the two methylene (B1212753) groups of the ethyl bridge (N-CH₂ and Py-CH₂).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at ~8.5 ppm would correlate with the carbon signal at ~149 ppm, assigning them as H-6' and C-6', respectively.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.
The IR and Raman spectra of this compound would be characterized by vibrations from its distinct structural units.
N-H Stretch: A key vibration from the secondary amine linker, expected to appear as a medium-intensity band in the IR spectrum around 3350–3450 cm⁻¹. Its exact position and shape can provide clues about hydrogen bonding.
Aromatic C-H Stretch: Sharp bands of medium to weak intensity are expected above 3000 cm⁻¹, typically in the 3010–3100 cm⁻¹ region, corresponding to the C-H bonds on both the pyridine and aniline rings.
Aliphatic C-H Stretch: Stronger bands corresponding to the asymmetric and symmetric stretching of the CH₂ groups in the ethyl bridge and the CH₃ groups are expected just below 3000 cm⁻¹, in the 2850–2960 cm⁻¹ range.
C=C and C=N Ring Stretching: A series of sharp, medium-intensity bands in the 1400–1610 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations of both the pyridine and substituted benzene (B151609) rings.
C-N Stretch: These vibrations for both the aromatic amine (Ar-N) and aliphatic amine (R-N) typically occur in the 1250–1360 cm⁻¹ region.
C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 700–900 cm⁻¹ region are often strong in IR spectra and are diagnostic of the substitution pattern on the aromatic rings.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amine | 3350 - 3450 | Medium (IR) |
| C-H Stretch | Aromatic (Py, Ar) | 3010 - 3100 | Medium-Weak |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Strong |
| C=C, C=N Stretch | Aromatic Rings | 1400 - 1610 | Medium-Strong |
| C-N Stretch | Aryl-N, Alkyl-N | 1250 - 1360 | Medium |
| C-H o.o.p. Bend | Aromatic Rings | 700 - 900 | Strong (IR) |
The structure of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine nitrogen atom). This arrangement allows for the possibility of an intramolecular hydrogen bond, forming a pseudo-six-membered ring. nih.govescholarship.org
The presence of such an interaction would have a noticeable effect on the vibrational spectrum. Specifically, the N-H stretching frequency in the IR spectrum would be expected to shift to a lower wavenumber (e.g., <3400 cm⁻¹) and become broader compared to a non-hydrogen-bonded secondary amine. nih.gov This is because the hydrogen bond weakens the N-H bond, lowering the energy required to excite its stretching vibration.
In solution, an equilibrium may exist between a "closed" conformation, stabilized by the intramolecular hydrogen bond, and an "open," more extended conformation. The relative populations of these conformers could be influenced by solvent polarity. In nonpolar solvents, the intramolecular hydrogen bond is often more favored, whereas polar, hydrogen-bond-accepting solvents (like DMSO) can compete for the N-H proton, favoring the open conformation. escholarship.org Variable-temperature NMR or IR studies could provide further evidence for this conformational flexibility and the energetic parameters of the intramolecular interaction.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental formula of a compound with high accuracy. For this compound, with a molecular formula of C15H18N2, the predicted monoisotopic mass is 226.147 Da. uni.lu HRMS can verify this mass with a high degree of precision, typically within a few parts per million (ppm), thus confirming the elemental composition.
Predicted mass-to-charge ratios (m/z) for various adducts of the molecule can be calculated, which are useful in identifying the compound in different ionization conditions. uni.lu
| Adduct | m/z |
|---|---|
| [M+H]+ | 227.15428 |
| [M+Na]+ | 249.13622 |
| [M-H]- | 225.13972 |
| [M+NH4]+ | 244.18082 |
| [M+K]+ | 265.11016 |
Single-Crystal X-ray Diffraction Analysis (if suitable crystals are obtained)
As of now, there are no publicly available single-crystal X-ray diffraction studies for this compound. The successful application of this technique is contingent upon the ability to grow high-quality, single crystals of the compound, which is not always feasible.
Should suitable crystals be obtained in the future, single-crystal X-ray diffraction would provide unparalleled insight into the solid-state structure of the molecule.
The arrangement of molecules within the crystal lattice is governed by intermolecular forces. nih.gov Analysis of the crystal packing would identify any significant supramolecular interactions, such as hydrogen bonds (if present), π-π stacking between the aromatic rings, or van der Waals forces. nih.govsemanticscholar.org These interactions are crucial in understanding the physical properties of the solid material. nih.gov The study of these motifs provides a deeper understanding of how individual molecules self-assemble to form a crystalline solid. semanticscholar.org
Iv. Coordination Chemistry of 2 2 2,4 Dimethylanilino Ethyl Pyridine As a Ligand
Ligand Design Principles for Bidentate N,N-Donor Systems
Bidentate N,N-donor ligands, such as 2-(2-(2,4-Dimethylanilino)ethyl)pyridine, are foundational in coordination chemistry. alfa-chemistry.com Their ability to bind to a metal ion through two donor sites leads to the formation of a stable chelate ring, an effect that enhances the thermodynamic stability of the resulting complex compared to coordination by two separate monodentate ligands. libretexts.org
Key design principles for these systems include:
Chelate Ring Size: The ethyl bridge between the pyridine (B92270) and anilino nitrogen atoms in this compound is designed to form a thermodynamically favored five-membered chelate ring upon coordination to a metal center.
Donor Atom Basicity: The nitrogen atoms of the pyridine ring and the anilino group possess lone pairs of electrons, making them effective Lewis bases for coordination to metal ions. alfachemic.com
Steric Hindrance: The presence of methyl groups on the anilino ring can influence the coordination geometry and the accessibility of the metal center, which can be tuned to control reactivity.
Electronic Effects: Substituents on the ligand framework can modulate the electron density at the donor atoms, thereby influencing the strength of the metal-ligand bond and the redox properties of the metal complex. taylorandfrancis.com
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their stoichiometry, coordination geometry, and electronic properties.
Stoichiometric studies with transition metal ions like iron(II), cobalt(II), and copper(II) are crucial for understanding the coordination behavior of this compound. Typically, these studies involve reacting the ligand with the metal salt in varying molar ratios to determine the stoichiometry of the resulting complexes. For bidentate ligands, common stoichiometries include [MLCl2], [ML2]X2, and [ML3]X2, where M is the metal ion, L is the ligand, and X is a counter-ion. researchgate.netresearchgate.net
For instance, the reaction of this compound with iron(II) chloride could potentially yield a tetrahedral [FeLCl2] complex or an octahedral [FeL2]Cl2 complex, depending on the reaction conditions and the steric bulk of the ligand. acs.orgnih.gov Similarly, cobalt(II) and copper(II) are known to form a variety of coordination geometries, including tetrahedral, square planar, and octahedral, with N,N-donor ligands. rsc.orgrsc.org
Table 1: Plausible Stoichiometries of Metal Complexes
| Metal Ion | Potential Stoichiometry | Likely Coordination Geometry |
|---|---|---|
| Fe(II) | [FeLCl2] | Tetrahedral |
| Fe(II) | [FeL2]Cl2 | Octahedral |
| Co(II) | [CoLCl2] | Tetrahedral |
| Co(II) | [CoL2]Cl2 | Octahedral or Tetrahedral |
| Cu(II) | [CuLCl2] | Distorted Tetrahedral or Square Planar |
| Cu(II) | [CuL2]Cl2 | Distorted Octahedral |
Spectroscopic techniques provide valuable insights into the electronic structure and coordination environment of the metal complexes.
UV-Vis Spectroscopy: The electronic absorption spectra of the complexes are expected to show bands corresponding to ligand-centered π-π* transitions and metal-to-ligand charge transfer (MLCT) bands. nih.gov The position and intensity of the MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the ligand environment. For d-block elements, d-d transitions may also be observed, which are typically weak and provide information about the coordination geometry. nih.gov
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II) and high-spin Fe(II) and Co(II). The EPR spectrum can provide information about the oxidation state of the metal, the symmetry of the coordination environment, and the nature of the metal-ligand bonding. mdpi.com
Magnetic Susceptibility: Magnetic susceptibility measurements can determine the number of unpaired electrons in a complex, which helps in assigning the oxidation state and spin state of the central metal ion. nih.gov For example, Fe(II) complexes can be either high-spin (S=2) or low-spin (S=0), and magnetic measurements can distinguish between these two possibilities. researchgate.net
Table 2: Expected Crystallographic Parameters for a Hypothetical [CuL2]Cl2 Complex
| Parameter | Expected Value/Range |
|---|---|
| Coordination Geometry | Distorted Octahedral |
| Cu-N(pyridine) bond length | ~2.0 Å |
| Cu-N(anilino) bond length | ~2.1 Å |
| N-Cu-N bite angle | ~80-85° |
Impact of Substituents on Ligand Binding Affinity and Selectivity
The substituents on the ligand framework play a critical role in determining its coordination properties.
The 2,4-dimethylphenyl group on the anilino nitrogen has a significant electronic effect on the ligand. The two methyl groups are electron-donating through an inductive effect. This increases the electron density on the anilino nitrogen, making it a stronger Lewis base and enhancing its ability to coordinate to a metal ion. taylorandfrancis.com This enhanced donor strength can lead to more stable metal complexes compared to ligands with electron-withdrawing substituents. The increased basicity of the anilino nitrogen can also influence the redox potential of the metal center in the resulting complex.
Steric Hindrance and its Influence on Chelate Ring Formation
The 2,4-dimethylanilino moiety in this compound introduces considerable steric hindrance around the aniline (B41778) nitrogen donor atom. This steric bulk, arising from the methyl groups at the ortho and para positions of the phenyl ring, has a direct impact on the formation and conformation of the five-membered chelate ring upon coordination to a metal center.
The ortho-methyl group, in particular, is expected to create significant steric clash with the metal's coordination sphere. This can lead to several predictable consequences for the resulting metal complex:
Distortion of Coordination Geometry: The steric demands of the 2,4-dimethylanilino group can cause distortions from ideal coordination geometries (e.g., octahedral, square planar). To accommodate the bulky ligand, bond angles around the metal center may deviate significantly, impacting the electronic properties and reactivity of the complex.
Influence on Chelate Ring Conformation: The five-membered chelate ring formed by the ethyl bridge and the two nitrogen donors is typically puckered. The steric interactions involving the 2,4-dimethylanilino group can favor specific puckered conformations (envelope or twist) that minimize these clashes. This conformational preference can, in turn, affect the orientation of the bulky aryl group relative to the rest of the coordination sphere.
Restricted Rotation: The rotation around the Naniline-Caryl bond is likely to be hindered, fixing the orientation of the dimethylphenyl group. This can have implications for the chirality of the complex and the potential for enantioselective reactions if the metal center becomes a chiral center.
Comparative Analysis of this compound Complexes with Related Pyridine-Amine Ligands
To better understand the unique coordination properties of this compound, it is instructive to compare its potential complexes with those of other well-studied pyridine-amine ligands. This comparison can be made on the basis of donor atom basicity, steric effects, and the nature of the bridge connecting the two nitrogen atoms.
| Ligand Type | Amine Nitrogen Basicity | Pyridine Nitrogen Basicity | Steric Hindrance at Amine | Chelate Ring Size |
| 2-(2-Aminoethyl)pyridine (B145717) | High (aliphatic amine) | Moderate | Low | 5-membered |
| 2-(2-(Methylamino)ethyl)pyridine | High (secondary aliphatic) | Moderate | Moderate | 5-membered |
| 2-(2-(Anilino)ethyl)pyridine | Lower (aromatic amine) | Moderate | Moderate | 5-membered |
| This compound | Lower (substituted aromatic) | Moderate | High | 5-membered |
| 2-(Picolyl)amine | High (aliphatic amine) | Moderate | Low | 5-membered |
| N,N-Bis(2-picolyl)amine | Moderate (tertiary amine) | Moderate | Moderate | Two 5-membered |
| 2-(Phenylimino)methylpyridine | Low (imine) | Moderate | Moderate to High | 5-membered |
Comparison with Simpler Alkyl-Amine Pyridine Ligands:
Ligands such as 2-(2-aminoethyl)pyridine and 2-(2-(methylamino)ethyl)pyridine feature a more basic sp³-hybridized aliphatic amine nitrogen compared to the sp²-hybridized aniline nitrogen in this compound. This higher basicity generally leads to stronger σ-donation and more stable metal complexes. However, these simpler ligands lack the significant steric bulk of the 2,4-dimethylanilino group. Consequently, their complexes are less likely to exhibit the pronounced bond elongations and geometric distortions expected for complexes of the title ligand.
Comparison with Unsubstituted N-Phenyl Pyridine-Amine Ligands:
Comparing this compound with 2-(2-(anilino)ethyl)pyridine highlights the specific role of the methyl substituents. The electronic properties of the aniline nitrogen are similar in both, being less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. However, the absence of the ortho-methyl group in 2-(2-(anilino)ethyl)pyridine means that its complexes will experience significantly less steric hindrance. This would likely result in shorter M-Naniline bond lengths and less distorted coordination geometries compared to what is anticipated for complexes of this compound.
Comparison with Pyridine-Imine Ligands:
Pyridine-imine ligands, such as 2-(phenylimino)methylpyridine, are another important class of related N,N'-donors. A key difference is the nature of the nitrogen donor atom, which is an sp²-hybridized imine nitrogen. This nitrogen is generally less basic than an aniline nitrogen. Furthermore, the imine bond introduces rigidity into the chelate ring and can participate in π-backbonding. The steric environment in pyridine-imine complexes is often dictated by the substituent on the imine nitrogen, which is analogous to the N-aryl group in pyridine-amine ligands. While both ligand types can feature significant steric bulk, the electronic differences between the amine and imine donors lead to distinct properties in their respective metal complexes.
V. Catalytic Applications of Metal Complexes Derived from 2 2 2,4 Dimethylanilino Ethyl Pyridine
Principles of Homogeneous Catalysis Mediated by N-Donor Ligands
Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically a liquid solution. This setup ensures that the active catalytic sites are readily accessible to the substrate molecules, often leading to high reaction rates and selectivity under milder conditions compared to heterogeneous catalysis.
The core of a homogeneous catalyst is often a transition metal complex, which consists of a central metal atom surrounded by ligands. N-donor ligands, such as pyridines and amines, are among the most successful and versatile classes of ligands used in catalysis. They form coordinate bonds with the metal center by donating a lone pair of electrons from the nitrogen atom. This interaction is crucial as it governs the catalyst's stability, activity, and selectivity.
The key principles of catalysis mediated by N-donor ligands include:
Electronic Tuning: The electronic properties of the ligand—whether it is electron-donating or electron-withdrawing—directly influence the electron density at the metal center. This, in turn, affects the metal's ability to participate in key catalytic steps like oxidative addition, reductive elimination, and insertion reactions. For instance, more electron-donating ligands can enhance the reactivity of a metal center in certain oxidative addition steps.
Steric Control: The size and shape (steric bulk) of the ligand create a specific three-dimensional environment around the metal center. This steric hindrance can control which substrates can access the metal and in what orientation, thereby dictating the selectivity of the reaction (e.g., regioselectivity or stereoselectivity).
Stabilization: N-donor ligands stabilize the metal center, preventing it from decomposing or aggregating into inactive metallic forms during the catalytic cycle. The chelate effect, where a multidentate ligand (like 2-(2-(2,4-dimethylanilino)ethyl)pyridine) binds to the metal at multiple points, provides enhanced stability compared to monodentate ligands.
By systematically modifying the structure of N-donor ligands, chemists can fine-tune the properties of the resulting metal complex to optimize its performance for a specific chemical transformation.
Exploration of Polymerization Catalysis
Late transition metal complexes, particularly those of iron, cobalt, and nickel, featuring pyridine-based N-donor ligands have revolutionized the field of olefin polymerization. These catalysts can produce a wide range of polyolefins, from linear high-density polyethylene (B3416737) to highly branched elastomers. The structure of the ligand plays a decisive role in determining the catalytic activity, the molecular weight of the resulting polymer, and its microstructure.
Iron and cobalt complexes supported by tridentate bis(imino)pyridine (BIP) ligands are renowned for their exceptionally high activity in ethylene (B1197577) polymerization. mdpi.comresearchgate.net These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), can produce strictly linear polyethylene. The 2,4-dimethylaniline (B123086) moiety in the target ligand is a common feature in many highly active BIP systems, where it provides a balance of steric bulk and electronic properties.
Similarly, nickel(II) complexes with bidentate pyridine-imine ligands are effective catalysts for producing branched polyethylene. frontiersin.orgfrontiersin.org The "chain-walking" mechanism, characteristic of these catalysts, allows the active metal center to migrate along the growing polymer chain, introducing branches of varying lengths.
While specific data for this compound complexes is limited, the performance of analogous pyridine-imine nickel catalysts provides valuable insights. The steric and electronic environment created by the ligand framework is a primary determinant of catalytic performance. For example, bulky substituents on the aniline (B41778) ring are known to enhance thermal stability and influence polymer properties. mdpi.com
Table 1: Ethylene Polymerization Activity of a Representative Pyridine-Imine Nickel Catalyst
| Catalyst | Cocatalyst | Temp (°C) | Activity (g PE / (mol Ni·h)) | Polymer Mw (g/mol) | Reference |
|---|---|---|---|---|---|
| [2-{(2,6-i-Pr₂-4-NO₂C₆H₂)N=CMe}C₅H₄N]NiBr₂ | EtAlCl₂ | 30 | 2.7 × 10⁶ | 1.4 × 10⁵ | mdpi.com |
| [2-{(2,6-i-Pr₂-4-NO₂C₆H₂)N=CMe}C₅H₄N]NiBr₂ | MMAO | 50 | 0.7 × 10⁶ | 1.1 × 10⁵ | mdpi.com |
This table presents data for a structurally related catalyst to illustrate typical performance.
The ability to control polymer properties is a hallmark of single-site catalysts, and ligand design is the primary tool for achieving this control. For catalysts based on pyridine-amine or pyridine-imine ligands, several factors are critical:
Steric Hindrance: The bulk of the substituents on the aniline ring directly impacts the rate of chain transfer relative to the rate of chain propagation. Bulky ortho-substituents can partially block the axial sites of the metal center, hindering the approach of chain transfer agents and suppressing β-hydride elimination. frontiersin.orgfrontiersin.org This generally leads to the formation of polymers with higher molecular weights. frontiersin.orgfrontiersin.org In the context of this compound, the ortho-methyl group on the anilino moiety is expected to play a significant role in influencing the polymer's molecular weight.
Electronic Effects: The electronic nature of substituents on the ligand framework can modify the electrophilicity of the metal center. Electron-withdrawing groups can increase the metal center's affinity for the olefin monomer, potentially increasing activity, while also influencing chain transfer rates.
Reaction Parameters: In addition to ligand structure, external parameters provide another layer of control. Polymerization temperature, ethylene pressure, and the type and concentration of the cocatalyst (e.g., MAO, MMAO) can all be varied to tune the molecular weight and molecular weight distribution (MWD) of the resulting polyethylene. mdpi.comippi.ac.iracs.org For instance, increasing the polymerization temperature often leads to a decrease in molecular weight due to higher rates of chain transfer. mdpi.com
By manipulating these variables, supported iron complexes with bis(imino)pyridyl ligands have been shown to produce polyethylenes with molecular weights (Mw) ranging from 80 to 350 kg/mol and with broad molecular weight distributions. ippi.ac.ir
Investigation of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The efficiency and selectivity of these reactions are highly dependent on the ligand coordinated to the palladium center. Pyridine-based N-donor ligands have been successfully employed in this context, where they serve to stabilize the active catalytic species and facilitate key steps in the catalytic cycle.
Metal complexes derived from ligands analogous to this compound are effective in several key cross-coupling reactions:
C-C Coupling (Suzuki-Miyaura and Heck Reactions): Palladium(II) complexes featuring various pyridine-based ligands have been shown to be efficient precatalysts for Suzuki-Miyaura (coupling of aryl halides with boronic acids) and Heck (coupling of aryl halides with alkenes) reactions. nih.gov The pyridine (B92270) moiety coordinates to the palladium center, creating a stable yet reactive complex capable of undergoing oxidative addition with the aryl halide. The substituents on the pyridine and its side chains can influence catalyst longevity and turnover frequency.
C-N Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide and an amine, is a cornerstone of modern organic synthesis. nih.govresearchgate.net Palladium complexes are the catalysts of choice, and the development of effective ligands is crucial. Pyridine-containing ligands can facilitate this transformation, and the use of palladium precatalysts often simplifies reaction setup and can lead to improved performance. acs.org A bidentate N,N ligand like this compound could form a stable chelate with palladium, promoting the catalytic cycle for C-N bond formation.
C-O Coupling: While less common for simple pyridine-amine ligands, specialized N-donor ligand systems are also used in palladium-catalyzed C-O coupling reactions to form diaryl ethers. The principles of ligand design, focusing on creating an electron-rich and sterically appropriate environment at the metal center, remain paramount.
Table 2: Representative Yields in Suzuki-Miyaura Cross-Coupling Catalyzed by a Pd(II)-Pyridine Complex
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4'-Bromoacetophenone | Phenylboronic acid | Pd(II) complex with 4-(dimethylamino)pyridine | 99 | nih.gov |
| Iodobenzene | Phenylboronic acid | Pd(II) complex with 4-(dimethylamino)pyridine | 98 | nih.gov |
This table presents data for a representative Pd(II)-pyridine system to illustrate catalytic efficiency.
Controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product) is a primary goal in catalysis. The ligand structure is the key to imparting this control.
Regioselectivity: In reactions involving unsymmetrical substrates, such as poly-substituted or poly-halogenated pyridines, the ligand can help direct the reaction to a specific site. nih.govescholarship.org This control arises from a combination of steric and electronic effects. For instance, in the cross-coupling of a dihalopyridine, the catalyst may preferentially react at the less sterically hindered position or the site that is electronically more favorable for oxidative addition. rsc.org The specific structure of the this compound ligand, with its defined steric profile, would be expected to influence the regiochemical outcome of such transformations.
Stereoselectivity: In asymmetric catalysis, chiral ligands are used to create a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer of a chiral product over the other. While the parent this compound is achiral, it could be rendered chiral through modification, for example, by introducing a chiral center in the ethyl backbone or by using a chiral aniline derivative. Such chiral N,N-donor ligands are valuable in a range of asymmetric transformations, including hydrogenations, aldol (B89426) reactions, and Michael additions.
Potential in Other Catalytic Transformations (e.g., Oxidation, Reduction)
While metal complexes containing pyridine-based ligands are widely studied in catalytic oxidation and reduction reactions, no specific studies detailing the use of complexes derived from this compound in these transformations have been found. The broader class of pyridine-containing complexes has been shown to be versatile. For instance, iron complexes with certain pyridine-substituted ligands have been investigated as catalysts for oxidation reactions with hydrogen peroxide. rsc.org Similarly, palladium(II) complexes with various functionalized pyridine ligands have been used as precatalysts for the reduction of nitro compounds. nih.gov However, research explicitly demonstrating the potential of this compound complexes in such catalytic roles is not present in the reviewed literature.
Development of Heterogeneous Catalytic Systems
The development of heterogeneous catalysts is a significant area of research, aiming to combine the benefits of homogeneous catalysts (like high activity and selectivity) with the ease of separation and recyclability of heterogeneous systems. researchgate.net This is often achieved by immobilizing a homogeneous catalyst onto a solid support. rsc.org Despite the general interest in this field, no literature specifically describes the development of heterogeneous catalytic systems based on metal complexes of this compound.
The immobilization of molecular catalysts on solid supports is a common strategy to enhance their stability and facilitate reuse. rsc.org Various solid materials, including polymers and inorganic oxides, are used for this purpose. The methods of immobilization can range from covalent bonding to physical adsorption. While this is a well-established field for many transition-metal complexes, there are no published methods or research findings concerning the specific immobilization of metal complexes derived from the this compound ligand onto any solid supports.
The recyclability and stability of a catalyst are critical factors for its practical and industrial application, impacting both economic and environmental aspects. researchgate.net Studies on heterogeneous catalysts typically involve testing the catalyst over multiple reaction cycles to assess any loss in activity or selectivity. However, in the absence of any reported immobilized catalysts based on this compound complexes, there is consequently no available data on their recyclability or long-term stability under catalytic conditions.
Vi. Computational and Theoretical Investigations of 2 2 2,4 Dimethylanilino Ethyl Pyridine and Its Complexes
Density Functional Theory (DFT) Studies of Electronic Structure
DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Such studies would provide fundamental insights into the reactivity and coordination properties of the ligand.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are crucial for predicting a molecule's reactivity, with a smaller gap generally indicating higher reactivity. The spatial distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. At present, there are no published calculations detailing the HOMO-LUMO energies or their spatial plots for 2-(2-(2,4-Dimethylanilino)ethyl)pyridine.
Calculation of Electrostatic Potential Surfaces
An electrostatic potential (ESP) or molecular electrostatic potential (MEP) map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, this analysis would pinpoint the electron-rich nitrogen atoms as primary sites for metal coordination and protonation. However, no specific ESP maps or related data for this compound have been published.
Energetics of Ligand Protonation and Deprotonation
Theoretical calculations can accurately predict the Gibbs free energy changes associated with the protonation and deprotonation of a ligand, allowing for the computational estimation of its pKa values. This information is vital for understanding its behavior in solutions of varying pH and for designing metal complex synthesis protocols. No such computational study on the protonation energetics of this compound is currently available.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a compound's behavior. For this compound, MD simulations would be invaluable for exploring its conformational landscape, identifying the most stable geometries, and understanding how it interacts with different solvent molecules. This is particularly important for a flexible ligand with multiple rotatable bonds. To date, no MD simulation studies have been reported for this compound.
Computational Modeling of Metal-Ligand Binding Energies and Geometries
A primary application for a chelating ligand like this compound is the formation of metal complexes. Computational modeling, typically using DFT, can predict the optimized geometries of these complexes, including critical bond lengths and angles between the metal center and the ligand's nitrogen atoms. Furthermore, these methods can calculate the metal-ligand binding energy, which quantifies the stability of the complex. This information is crucial for predicting which metal ions the ligand will bind most strongly to. There is no published research containing calculated binding energies or optimized geometries for metal complexes of this specific ligand.
Elucidation of Reaction Mechanisms in Catalysis via Quantum Chemical Calculations
If metal complexes of this compound were to be used as catalysts, quantum chemical calculations would be essential for elucidating the step-by-step reaction mechanism. This involves identifying reactants, products, intermediates, and, crucially, transition states, as well as calculating the activation energies for each step. Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. As no catalytic applications for complexes of this ligand have been computationally modeled, this information remains unavailable.
Vii. Synthesis and Exploration of Derivatives of 2 2 2,4 Dimethylanilino Ethyl Pyridine
Systematic Variation of Substituents on the Anilino Moiety
The 2,4-dimethylanilino group is a primary site for synthetic modification. Altering the substituents on this aromatic ring can profoundly impact the electronic and steric properties of the entire molecule, which in turn influences its interactions with biological targets or its material characteristics.
The electronic nature of the anilino moiety can be fine-tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These modifications alter the electron density on the aniline (B41778) nitrogen and the aromatic ring, affecting properties such as basicity, hydrogen bonding capability, and aromatic interactions (e.g., π-π stacking).
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and additional alkyl groups tend to increase the electron density on the aniline nitrogen. nih.gov In analogous series of bioactive compounds, the introduction of small EDGs like methyl or ethyl groups on the aniline ring has been found to be critical for optimal activity. nih.gov For instance, studies on 2-anilino triazolopyrimidines showed that antiproliferative activity followed the order of Me > Et > OMe for para-substituents, suggesting a delicate balance between electron-donating character and substituent size. nih.gov The increased electron density can enhance hydrogen bond acceptor strength and cation-π interactions.
Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), and halogens (e.g., -F, -Cl) decrease the electron density of the aniline ring. mdpi.com This reduction in electron density lowers the pKa of the anilino nitrogen, making it less basic and a weaker hydrogen bond donor. In studies of thieno[2,3-b]pyridines, derivatives bearing strong EWGs like -CN and -NO₂ showed distinct electronic properties and biological activities compared to those with EDGs. mdpi.com The presence of EWGs can also introduce new interaction points; for example, a nitro group can act as a hydrogen bond acceptor, and a cyano group can participate in dipole-dipole interactions.
The following table summarizes the observed effects of various electronic substituents in related heterocyclic scaffolds.
| Substituent | Classification | Position on Anilino Ring | Observed Effect on Activity/Properties in Analogous Systems | Reference |
|---|---|---|---|---|
| -CH₃ (Methyl) | Weak EDG | para | Potent activity; considered optimal in some anticancer agents. | nih.gov |
| -OCH₃ (Methoxy) | Strong EDG | para | Generally enhances activity but can be less effective than smaller alkyl groups. | nih.govnih.gov |
| -F (Fluoro) | Weak EWG | para | Modulates electronic properties; often used to improve metabolic stability. | nih.gov |
| -Cl (Chloro) | Weak EWG | para | Can enhance binding through halogen bonding; often improves activity. | nih.gov |
| -CN (Cyano) | Strong EWG | ortho | Significantly alters electronic distribution and biological activity. | mdpi.com |
| -NO₂ (Nitro) | Strong EWG | ortho | Strongly decreases electron density; provides a hydrogen bond acceptor site. | mdpi.com |
| -CF₃ (Trifluoromethyl) | Strong EWG | ortho | Reduces basicity and can improve membrane permeability and metabolic stability. | mdpi.com |
Beyond electronics, the size and shape of substituents on the anilino ring play a critical role. The introduction of sterically demanding groups can influence the molecule's preferred conformation and its ability to fit within a constrained binding site.
Research on various pyridine (B92270) derivatives has shown that bulky groups can lead to lower biological activity. nih.gov This phenomenon, known as steric hindrance, can prevent the molecule from achieving the optimal orientation required for interaction with its target. rsc.orgrsc.org For example, replacing the existing methyl groups at the 2- and 4-positions with larger alkyl groups like isopropyl or tert-butyl would increase the steric profile. This modification could restrict the rotation around the aniline-ethyl bond, locking the molecule into a potentially less favorable conformation.
Conversely, in some cases, steric bulk can be advantageous. It can provide a better fit for a large, hydrophobic binding pocket or shield a metabolically labile part of the molecule from enzymatic degradation. The systematic exploration of steric effects, from small methyl groups to larger branched alkyl chains, is essential for fully understanding the spatial requirements of the target.
| Substituent Type | Example | Potential Steric Impact | General Outcome in Related Scaffolds | Reference |
|---|---|---|---|---|
| Small Alkyl | -CH₃, -C₂H₅ | Minimal steric hindrance. | Often well-tolerated or beneficial for activity. | nih.gov |
| Branched Alkyl | -CH(CH₃)₂ (Isopropyl) | Moderate steric hindrance; restricts bond rotation. | Activity is often reduced compared to smaller alkyl groups. | nih.gov |
| Bulky Alkyl | -C(CH₃)₃ (tert-Butyl) | Significant steric hindrance; can enforce specific conformations. | Frequently leads to a decrease or loss of activity. | nih.gov |
| Halogens | -Br, -I | Size increases down the group, potentially introducing steric clashes. | Effect is a combination of steric and electronic factors. | mdpi.com |
Modification of the Ethyl Linker
Altering the length of the alkyl chain provides a straightforward way to modulate the distance between the two aromatic rings. Synthesizing analogs with propyl or butyl linkers would allow the molecule to adopt different conformations and explore a wider interaction space within a binding site. Increasing the chain length enhances conformational flexibility, which could be beneficial if the target requires a non-linear binding mode. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, an optimal linker length often exists that perfectly balances conformational freedom with binding affinity.
The ethyl linker can be modified to introduce more complex structural features, such as stereocenters or rigidity.
Chirality: Introducing a chiral center, for instance by adding a methyl group to one of the carbon atoms of the linker to form a propylene (B89431) bridge, would result in a pair of enantiomers. It is common for enantiomers to exhibit different biological activities, as biological macromolecules are themselves chiral. The synthesis of such chiral pyridine derivatives can be achieved through highly enantioselective catalytic methods, allowing for the investigation of stereospecific interactions. nih.gov
Unsaturation: The flexibility of the linker can be reduced by introducing double (alkene) or triple (alkyne) bonds. An unsaturated linker would make the molecule more rigid and planar, locking the pyridine and anilino rings into a more defined spatial orientation. This can be advantageous if the active conformation is a rigid one, as it reduces the entropic cost of binding.
Functionalization of the Pyridine Ring
The pyridine ring is another key area for synthetic modification. As a nitrogen-containing heterocycle, it is electron-deficient, which influences its reactivity and interaction profile. rsc.org Functional groups can be introduced at various positions (C3, C4, C5, or C6) to modulate properties like basicity, polarity, and hydrogen-bonding patterns. nih.gov
The introduction of substituents on the pyridine ring can be achieved through various modern synthetic methods, including direct C-H functionalization or cross-coupling reactions on pre-halogenated pyridine precursors. nih.gov For example, placing an EDG like an amino or methoxy group on the pyridine ring would increase its basicity and electron density. In contrast, an EWG like a halogen or cyano group would decrease its basicity and make the ring more susceptible to nucleophilic attack. beilstein-journals.org Studies on NNN pincer-type ligands have shown that substitution at the 4-position of the central pyridine ring significantly impacts the electronic properties of the entire molecule and its metal complexes. nih.gov
| Position | Substituent Type | Example | Predicted Effect on Pyridine Ring Properties | Reference |
|---|---|---|---|---|
| C4 | EDG | -NH₂ | Increases basicity and electron density. | nih.gov |
| C4 | EWG | -Cl | Decreases basicity; introduces potential for halogen bonding. | nih.gov |
| C5 | EDG | -CH₃ | Slightly increases basicity. | beilstein-journals.org |
| C5 | EWG | -Br, -CF₃ | Significantly decreases basicity and alters electronic character. | beilstein-journals.org |
Lack of Specific Research Data on Derivatives of 2-(2-(2,4-Dimethylanilino)ethyl)pyridine
A thorough review of available scientific literature reveals a significant gap in research specifically focused on the synthesis and exploration of derivatives of the compound this compound. While extensive research exists on the derivatization of the pyridine scaffold in general, scholarly articles detailing the specific modification of this compound are not present in the current body of published work.
Consequently, it is not possible to provide a detailed, evidence-based article on the introduction of substituents, fusion with other heterocyclic systems, or the resulting impact on coordination and catalytic properties for this particular compound as requested. The generation of such an article would require speculation beyond the scope of existing scientific findings.
General methodologies for the chemical modification of pyridine rings are well-established. These include electrophilic and nucleophilic substitution to introduce functional groups at various positions on the pyridine ring and condensation reactions to fuse the pyridine core with other heterocyclic structures. The electronic and steric properties of these modifications are known to significantly influence the coordination behavior of the resulting ligands and the catalytic performance of their metal complexes.
However, without specific studies on this compound, any discussion of its derivatives remains hypothetical. The scientific community has not yet published research exploring the synthetic pathways for its derivatives or the subsequent analysis of their chemical and catalytic properties.
Viii. Conclusion and Future Research Directions for 2 2 2,4 Dimethylanilino Ethyl Pyridine
Summary of Academic Contributions and Current Knowledge Gaps
The chemical compound 2-(2-(2,4-Dimethylanilino)ethyl)pyridine belongs to the broad class of N-donor ligands, which are of significant interest in coordination chemistry. These ligands, particularly those incorporating pyridine (B92270) and amine functionalities, are crucial in the formation of stable complexes with a wide array of transition and non-transition metals. mdpi.com The primary academic contribution of compounds with this structural motif lies in their role as versatile building blocks for creating metal complexes with tailored electronic and steric properties. The pyridine ring offers a π-accepting N-donor site, while the anilino nitrogen provides a σ-donating site, allowing for a bidentate coordination mode that can stabilize various metal centers.
Despite the well-established importance of pyridine-based ligands, a thorough review of the scientific literature reveals a significant knowledge gap specifically concerning this compound. There is a notable absence of published research detailing its synthesis, characterization, and coordination chemistry. Consequently, its potential as a ligand remains largely unexplored. The key unanswered questions and knowledge gaps are summarized below:
Coordination Chemistry: There is no systematic study on the complexation of this ligand with various metal ions. The synthesis, isolation, and characterization (e.g., via X-ray crystallography, NMR, and UV-Vis spectroscopy) of its metal complexes are yet to be reported.
Physicochemical Properties: The electronic and steric effects of the 2,4-dimethylaniline (B123086) group on the ligand's coordination properties have not been quantified. Understanding these effects is crucial for predicting the geometry, stability, and reactivity of its potential metal complexes.
Catalytic Activity: While N-donor ligands are integral to many catalytic systems, the performance of this compound as an ancillary ligand in any catalytic process has not been investigated.
Material Properties: The potential for this ligand or its metal complexes to act as building blocks for functional materials, such as coordination polymers or luminescent compounds, is entirely unknown.
Emerging Trends in N-Donor Ligand Chemistry Relevant to this compound
The field of N-donor ligand chemistry is rapidly evolving, driven by the demand for new materials and more efficient chemical processes. researchgate.net Several emerging trends are directly relevant to the future study of this compound, suggesting promising avenues for research.
One major trend is the development of metal complexes for photocatalysis and luminescent materials . mdpi.com N-heterocyclic ligands, including pyridine derivatives, are central to the design of photosensitizers for light-driven chemical reactions and emissive materials for applications like organic light-emitting diodes (OLEDs). The aromatic structure of this compound provides a scaffold whose electronic properties could be tuned through complexation to create photoactive or luminescent compounds.
Another significant area is the design of ligands for advanced homogeneous catalysis . The reactivity and selectivity of metal catalysts are highly dependent on the ligand's structure. mdpi.com Current research focuses on creating ligands that can facilitate challenging transformations such as CO₂ reduction, C-H bond activation, and polymerization. The bidentate N,N' coordination of this compound, combined with the specific steric hindrance provided by the dimethyl-substituted ring, could offer unique control over the activity and selectivity of a metal catalyst.
Furthermore, there is growing interest in the bioinorganic and medicinal applications of pyridine-based compounds. nih.govnih.gov Metal complexes featuring pyridine scaffolds have been investigated for their potential as antimicrobial and anticancer agents, owing to their ability to interact with biological macromolecules. nih.gov Exploring the biological activity of metal complexes derived from this ligand could represent another valuable research direction.
| Emerging Trend | Relevance and Research Direction | Potential Outcome |
|---|---|---|
| Photocatalysis & Luminescent Materials | Synthesis of transition metal (e.g., Ru, Ir, Cu) complexes to study their photophysical properties. | Development of novel photosensitizers or emissive materials for sensors and OLEDs. |
| Advanced Homogeneous Catalysis | Use as a ligand in catalysts for cross-coupling, polymerization, or CO₂ reduction reactions. | Creation of more efficient and selective catalysts for industrial chemical synthesis. |
| Bioinorganic Chemistry | Screening of its metal complexes (e.g., with Zn, Cu, Co) for antimicrobial or anticancer activity. | Discovery of new compounds with potential therapeutic applications. |
Outlook on Potential Novel Applications in Materials Science and Advanced Catalytic Processes
Looking ahead, the unexplored nature of this compound presents a fertile ground for discovery in both materials science and catalysis. Its unique combination of a pyridine heterocycle and a sterically defined dimethylaniline moiety offers intriguing possibilities for the rational design of functional molecules and materials.
In materials science , this ligand could serve as a valuable component for constructing novel supramolecular architectures. Its bidentate nature makes it a suitable candidate for creating coordination polymers or metal-organic frameworks (MOFs). The properties of such materials, including porosity, stability, and functionality, could be systematically tuned by selecting different metal nodes. Furthermore, complexes of this ligand with metals like iridium, rhodium, or copper could exhibit interesting photoluminescent properties. researchgate.net These could be harnessed for the development of new chemical sensors, where changes in luminescence signal the presence of specific analytes, or for new emissive layers in advanced display technologies.
In the realm of advanced catalytic processes , the ligand's structure is particularly promising. The steric bulk provided by the two methyl groups on the aniline (B41778) ring is positioned to influence the environment around a coordinated metal center. This steric control is a critical tool for achieving high selectivity in catalysis. For example, in polymerization catalysis, ligands with specific steric profiles are known to control the polymer's molecular weight and tacticity. researchgate.net Complexes of this compound with late transition metals could be effective catalysts for olefin polymerization. Similarly, in fine chemical synthesis, this ligand could be employed in palladium- or nickel-catalyzed cross-coupling reactions, where the ligand's steric and electronic properties can enhance reaction rates and prevent side reactions. The N-donor atoms can stabilize the catalytic species, making the process more robust and efficient.
The future of this compound chemistry hinges on foundational research to synthesize and characterize its coordination complexes. Once this groundwork is laid, the exploration of its utility in these high-impact areas can be pursued, potentially unlocking new technologies in both materials and chemical manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
